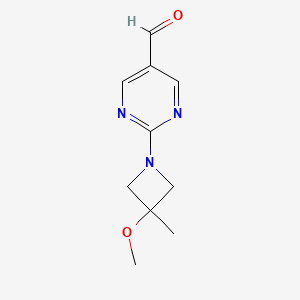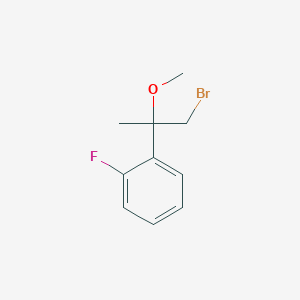
1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a fluorine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base like sodium methoxide (NaOCH3).
Fluorination: The fluorine atom can be added through a halogen exchange reaction using a fluorinating agent such as potassium fluoride (KF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products:
Oxidation: Formation of 1-(2-fluorophenyl)-2-methoxypropan-2-one.
Reduction: Formation of 1-(2-fluorophenyl)-2-methoxypropane.
Substitution: Formation of 1-(2-fluorophenyl)-2-methoxypropan-2-ol or 1-(2-fluorophenyl)-2-methoxypropan-2-amine.
Aplicaciones Científicas De Investigación
1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene exerts its effects depends on its interactions with molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, such as enzymes, receptors, and nucleic acids.
Comparación Con Compuestos Similares
- 1-(1-Bromo-2-methoxypropan-2-yl)benzene
- 1-(1-Bromo-2-methoxypropan-2-yl)-2-chlorobenzene
- 1-(1-Bromo-2-methoxypropan-2-yl)-2-iodobenzene
Comparison: 1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs with chlorine, bromine, or iodine. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12BrFO |
|---|---|
Peso molecular |
247.10 g/mol |
Nombre IUPAC |
1-(1-bromo-2-methoxypropan-2-yl)-2-fluorobenzene |
InChI |
InChI=1S/C10H12BrFO/c1-10(7-11,13-2)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3 |
Clave InChI |
TXPKGJVZXLTGFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)(C1=CC=CC=C1F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)

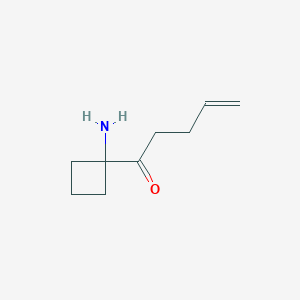
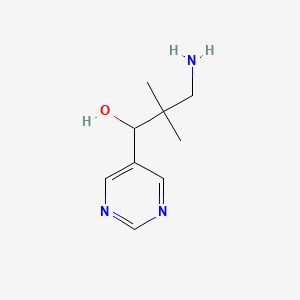
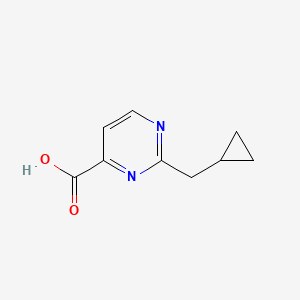
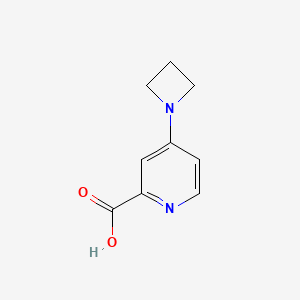
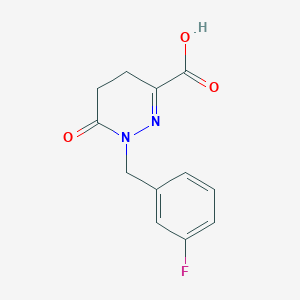

![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
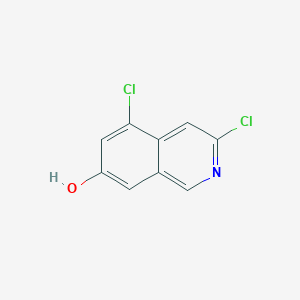
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
